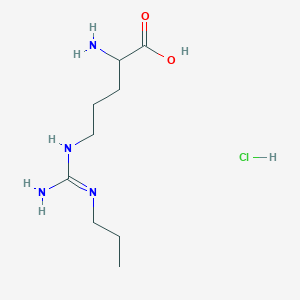![molecular formula C18H30O13 B12303915 [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B12303915.png)
[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective oxidation, and esterification reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be used in the study of carbohydrate metabolism and enzyme interactions due to its structural similarity to natural sugars.
Medicine
Industry
In industry, this compound can be used in the production of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved can vary, but they often include carbohydrate-processing enzymes and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbohydrate derivatives and esters, such as:
- [2-(Hydroxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate
- [2-(Methoxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate
Uniqueness
What sets [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate apart is its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C18H30O13 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
[2-(acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C18H30O13/c1-7(2)16(26)29-15-12(23)10(5-20)30-18(15,6-27-8(3)21)31-17-14(25)13(24)11(22)9(4-19)28-17/h7,9-15,17,19-20,22-25H,4-6H2,1-3H3 |
InChI-Schlüssel |
SOFLHPFCJKLSJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1C(C(OC1(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


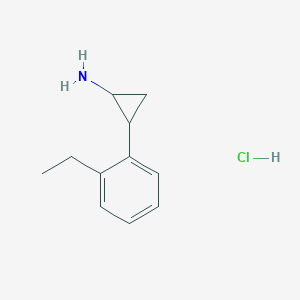
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
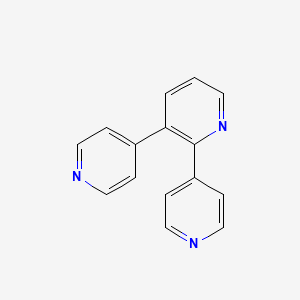

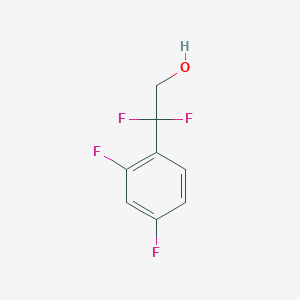
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)

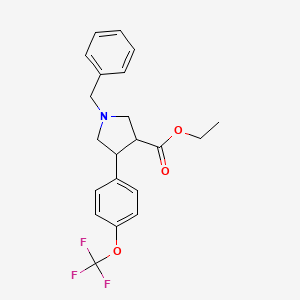
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
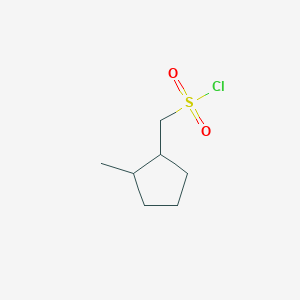
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
